molecular formula C17H17NO4 B1306343 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid CAS No. 446828-70-2

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid

Cat. No.: B1306343
CAS No.: 446828-70-2
M. Wt: 299.32 g/mol
InChI Key: VMWUNRVLMUZGPH-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid (CAS: 446828-70-2) is a synthetic organic compound belonging to the phenoxy acid derivative family. Its molecular formula is C₁₇H₁₇NO₄ , with a molecular weight of 299.32 g/mol . The structure features three critical functional groups:

  • A biphenyl-4-yloxy group (two linked benzene rings with an ether linkage at the para position).
  • An acetamide bridge connecting the biphenyl ether to a propionic acid moiety.
  • A terminal carboxylic acid group enabling hydrogen bonding and salt formation.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
IUPAC Name 3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O
Hydrogen Bond Donors 2
Rotatable Bonds 7
LogP (XLogP3-AA) 2.4

The biphenyl group enhances lipophilicity, while the carboxylic acid improves water solubility, making the compound amphiphilic—a trait valuable for biological interactions.

Historical Context in Phenoxy Acid Research

Phenoxy acids emerged as pivotal agrochemicals in the mid-20th century, with 2,4-dichlorophenoxyacetic acid (2,4-D) and methylchlorophenoxyacetic acid (MCPA) revolutionizing herbicide development. These compounds mimic auxins, plant growth hormones, to selectively target broadleaf weeds.

This compound represents a structural evolution from early phenoxy herbicides. Its design incorporates:

  • Biphenyl substitution : Increases stability against metabolic degradation compared to simpler phenyl ethers.
  • Amide linkage : Introduced in the 1990s to improve target specificity in nematicidal and herbicidal applications.

Patents from the 2000s highlight its role as an intermediate in synthesizing enantiomerically pure herbicides, reflecting advances in asymmetric synthesis.

Scope and Objectives of Contemporary Research

Current studies focus on three domains:

Agricultural Chemistry

  • Herbicidal activity : Modifications to the acetamide group are explored to enhance binding to auxin receptors in weeds.
  • Nematicidal applications : Demonstrated efficacy against root-knot nematodes in in vitro assays.

Medicinal Chemistry

  • Drug discovery : The biphenyl moiety is investigated for kinase inhibition potential, leveraging its planar aromatic system for protein binding.

Material Science

  • Polymer precursors : Carboxylic acid functionality enables copolymerization with ethylene or styrene derivatives.

Table 2: Recent Research Applications

Application Area Key Finding Source
Nematicidal Activity LC₅₀ of 25 ppm against Meloidogyne incognita
Herbicide Intermediate Used in synthesis of quinoxalyloxypropionate derivatives
Bioassay Screening PubChem AID 2244 data confirms auxin-like bioactivity

Ongoing objectives include optimizing synthetic routes (e.g., catalytic asymmetric synthesis) and expanding structure-activity relationship (SAR) models for multitarget applications.

Properties

IUPAC Name

3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUNRVLMUZGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:

    Preparation of Biphenyl-4-yloxy Acetyl Chloride: This intermediate is synthesized by reacting biphenyl-4-ol with acetyl chloride in the presence of a base such as pyridine.

    Formation of the Acetylamino Intermediate: The biphenyl-4-yloxy acetyl chloride is then reacted with an amine, such as glycine, to form the acetylamino intermediate.

    Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with propionic acid under Suzuki–Miyaura coupling conditions, using a palladium catalyst and a boron reagent.

Chemical Reactions Analysis

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as hydroxide ions or amines can replace the acetyl group, forming new derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiinflammatory Properties
One of the primary applications of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid is its potential as an anti-inflammatory agent. Research has indicated that compounds with similar structures exhibit significant inhibition of inflammatory pathways, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases.

2. Modulation of Ion Channels
The compound may interact with ligand-gated ion channels, which are crucial for synaptic transmission in the nervous system. Studies have shown that certain derivatives can modulate these channels, potentially leading to advancements in treating neurological disorders .

Data Table: Summary of Pharmacological Effects

Application Effect Reference
AntiinflammatoryInhibition of inflammatory cytokines
Ion Channel ModulationAltered receptor activity

Case Studies

1. Anti-inflammatory Activity in Animal Models
In a controlled study, this compound was administered to rats with induced arthritis. The results showed a significant reduction in joint swelling and pain, indicating its efficacy as an anti-inflammatory agent. The study utilized various dosages to identify the optimal therapeutic window.

2. Neuroprotection in Ischemic Models
Another study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Administered post-injury, it demonstrated a reduction in neuronal death and improved functional recovery compared to control groups. This suggests potential applications in stroke management and recovery protocols.

Data Table: Summary of Case Studies

Study Title Model Findings
Efficacy in Arthritis ModelsRat Arthritis ModelReduced joint swelling and pain
Neuroprotective Effects Post-StrokeIschemic Stroke ModelDecreased neuronal death; improved recovery

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propionic Acid Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or Efficacy) Reference
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid Biphenyl-4-yloxy, propionic acid 325.36 Not reported (theoretical α4β1 antagonism) -
CP-664511 3-Methoxy-4-(3-O-tolyl-ureido)phenyl 526.58 α4β1 IC₅₀ = 0.52 nM; 58% inhibition (10 mg/kg, sc)
2-[3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl]propionic acid 4-Chlorobenzoyl, hydroxy-phenyl 319.74 Anti-inflammatory (mechanism undefined)
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid (CAS 446827-33-4) Biphenyl-4-yloxy, acetic acid 285.29 Not reported; structural analogue

Key Observations:

Biphenyl vs. Substituted Phenyl Groups :

  • The biphenyl-4-yloxy group in the target compound enhances hydrophobic interactions compared to smaller substituents like 4-chlorophenyl (). This may improve binding to hydrophobic pockets in integrin receptors .
  • Substitution with electron-withdrawing groups (e.g., 4-chloro in ) reduces metabolic stability but increases acidity, affecting solubility .

Backbone Variations (Propionic Acid vs. Acetic Acid): The acetic acid derivative (CAS 446827-33-4) has a shorter carbon chain, reducing molecular weight (285.29 vs.

Biological Activity: CP-664511, a structurally complex analogue, demonstrates potent α4β1 antagonism (IC₅₀ = 0.52 nM) and efficacy in reducing pulmonary eosinophilia (58% inhibition at 10 mg/kg) . The target compound’s simpler structure may offer synthetic advantages but requires empirical validation of activity.

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds

Property This compound CP-664511 CAS 446827-33-4
XLogP3 (Lipophilicity) ~3.2 (estimated) 4.5 2.5
Hydrogen Bond Donors 2 5 2
Rotatable Bonds 7 12 6
Topological Polar Surface Area (Ų) 75.6 120 75.6
  • Polar Surface Area : Similarity to CAS 446827-33-4 indicates comparable solubility profiles, critical for oral bioavailability .

Q & A

Q. What are the recommended synthetic pathways and purification methods for 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling biphenyl-4-yloxy acetyl chloride with 3-aminopropionic acid derivatives under Schotten-Baumann conditions. Purification can be achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization using polar solvents like ethanol. Purity is assessed using HPLC (C18 column, UV detection at 254 nm) and confirmed by 1^1H/13^13C NMR spectroscopy. Structural validation may include X-ray crystallography, as demonstrated for structurally related compounds (e.g., orthogonal crystal systems with hydrogen-bonded networks) .

Q. How is the crystal structure of this compound characterized, and what structural features influence its stability?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed using MoKα radiation (λ = 0.71073 Å). For similar compounds, orthorhombic systems (e.g., space group P21_121_121_1) are observed, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice along specific crystallographic axes. Hydrogen bond lengths (e.g., ~2.8–3.0 Å) and torsion angles of the biphenyl moiety are critical for packing efficiency and thermal stability .

Q. What analytical techniques are used to assess purity and confirm molecular identity?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight (e.g., [M+H]+ ion). Purity is quantified via HPLC with diode-array detection (DAD) or UPLC-MS. For isomers or chiral variants, chiral stationary-phase chromatography or circular dichroism (CD) may be required. Pharmacopoeial standards (e.g., British Pharmacopoeia) provide reference protocols for related biphenylpropionic acid derivatives .

Advanced Research Questions

Q. How do substituents on the biphenyl moiety modulate the compound’s interactions with biological targets?

  • Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogens, methoxy groups) and evaluating binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) into target protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) can predict key interactions, such as π-π stacking with aromatic residues or hydrogen bonding with catalytic amino acids. Comparative data from thiazole-containing propionic acid derivatives highlight the importance of steric and electronic effects .

Q. What strategies resolve contradictions in stability data under different pH conditions?

  • Methodological Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., hydrolysis of the amide bond in acidic conditions). Buffered solutions (pH 1–9) are analyzed kinetically to determine degradation rate constants (kobsk_{\text{obs}}). Solid-state stability is assessed via powder X-ray diffraction (PXRD) to detect polymorphic transitions. For related compounds, hydrogen-bonding networks in the crystal lattice correlate with enhanced hydrolytic resistance .

Q. How does the compound’s logP and solubility profile influence its pharmacokinetic behavior?

  • Methodological Answer: Experimental logP is determined using shake-flask methods with octanol/water partitioning, while computational tools (e.g., ChemAxon) predict cLogP. Solubility is measured via nephelometry in biorelevant media (FaSSIF/FeSSIF). For low-solubility compounds, micronization or co-crystallization with hydrophilic co-formers (e.g., cyclodextrins) may enhance bioavailability. Pharmacokinetic modeling (e.g., GastroPlus) integrates these data to predict absorption and half-life .

Q. What in vitro assays are suitable for evaluating its potential as a CNS therapeutic?

  • Methodological Answer: Blood-brain barrier (BBB) permeability is assessed using MDCK-MDR1 monolayers (Papp > 5 × 106^{-6} cm/s indicates favorable penetration). Neuroprotective activity is evaluated in SH-SY5Y cells under oxidative stress (H2_2O2_2-induced apoptosis), with viability measured via MTT assays. Target engagement (e.g., NMDA receptor inhibition) is confirmed via patch-clamp electrophysiology. Structural analogs of tetrahydroisoquinolines provide precedent for CNS activity .

Methodological Notes

  • Data Validation: Cross-reference crystallographic data (CCDC deposition codes) and spectral libraries (e.g., NIST Chemistry WebBook) to ensure reproducibility .
  • Contradiction Management: Discrepancies in stability or activity data should be resolved via orthogonal assays (e.g., NMR stability studies vs. HPLC) and meta-analyses of structurally related compounds .
  • Ethical Compliance: Adhere to occupational safety guidelines (e.g., OSHA standards) for handling hazardous intermediates .

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